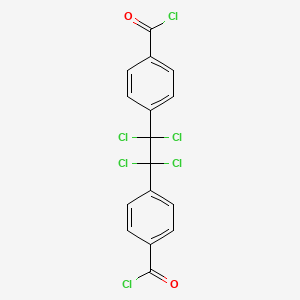
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) is a polyhalogenated aromatic compound that has been used in a variety of scientific research applications due to its unique combination of properties. This compound is a colorless to pale yellow solid that is soluble in common organic solvents and has a molecular weight of 442.9 g/mol. It has a melting point of 85-86°C and is relatively stable in air. 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) has a wide range of applications due to its unique combination of properties and is used in various areas of research, including synthesis, biochemical and physiological effects, and lab experiments.
科学的研究の応用
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other polyhalogenated aromatic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) has been used as a fluorescent dye for the detection of proteins and other biomolecules.
作用機序
The mechanism of action of 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) is not yet fully understood. However, it is believed to act as a brominating agent, with the addition of a bromine atom to an aromatic ring. This reaction is thought to be mediated by the formation of a bromonium ion. Additionally, 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) is believed to act as an electron-withdrawing agent, increasing the reactivity of the aromatic ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) are not yet fully understood. However, it is known to be toxic to aquatic organisms, with an LC50 of 0.47 mg/L. It is also known to be a skin and eye irritant, and may cause skin sensitization in some individuals. Additionally, 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) is known to be an endocrine disruptor, and may have adverse effects on the reproductive system.
実験室実験の利点と制限
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) has several advantages for use in laboratory experiments. It is relatively stable in air, and is soluble in common organic solvents. Additionally, it is relatively inexpensive and readily available. However, 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) has several drawbacks when used in laboratory experiments. It is toxic to aquatic organisms, and may cause skin and eye irritation. Additionally, it is an endocrine disruptor and may have adverse effects on the reproductive system.
将来の方向性
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) has a wide range of applications and is being used in a variety of scientific research applications. However, there is still much to be learned about this compound, and there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action, biochemical and physiological effects, and potential toxicological effects of 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%). Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted to investigate the potential applications of 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) in the pharmaceutical and medical fields.
合成法
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%) can be synthesized from a variety of starting materials. The most common method is the Friedel-Crafts alkylation of an aromatic bromide with a halogenated aromatic compound. This reaction is typically carried out at temperatures of 80-100°C in an inert atmosphere. The reaction is complete when the desired product is obtained. Other methods, such as the thermal decomposition of brominated aromatic compounds, may also be used to synthesize 1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene (97%).
特性
IUPAC Name |
1-bromo-3-[(E)-1,2-dibromo-2-(4-bromophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br4/c15-11-6-4-9(5-7-11)13(17)14(18)10-2-1-3-12(16)8-10/h1-8H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOGJKWNFRZVLI-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=C(C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C(/C2=CC=C(C=C2)Br)\Br)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1-(3-bromophenyl)-2-(4-bromophenyl)ethylene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)






![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)